molecular formula C10H8BrNO2 B3116742 Methyl 4-bromomethyl-3-cyanobenzoate CAS No. 219519-17-2

Methyl 4-bromomethyl-3-cyanobenzoate

Katalognummer: B3116742
CAS-Nummer: 219519-17-2
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: JYJHLRUIPXMXCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromomethyl-3-cyanobenzoate is a chemical compound with the molecular formula C10H8BrNO2. It is known for its unique chemical structure, which includes a bromomethyl group and a cyano group attached to a benzoate ester. This compound has gained attention in various fields of research due to its potential biological activity and applications in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-bromomethyl-3-cyanobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyanobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-bromomethyl-3-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: Amines.

    Oxidation: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-bromomethyl-3-cyanobenzoate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules necessary for drug development.

Key Pharmaceutical Uses:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): This compound is integral in producing APIs used in medications for conditions such as cancer and inflammation. For instance, it has been employed in synthesizing peptidoleukotriene antagonists and anti-inflammatory drugs .
  • Development of Anticancer Drugs: The compound has shown potential in the synthesis of agents targeting cancer cells, enhancing therapeutic efficacy .

Agrochemical Applications

In the agricultural sector, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides.

Key Agrochemical Uses:

  • Pesticide Development: The compound contributes to creating effective pesticides that protect crops from pests while minimizing environmental impact .
  • Herbicide Formulations: Its reactivity allows for the design of herbicides that target specific weeds without harming crops .

Material Science Applications

The compound is also significant in material science, where it is used to develop specialized polymers and materials.

Key Material Science Uses:

  • Polymer Synthesis: this compound enhances the properties of polymers, improving thermal stability and chemical resistance .
  • Specialty Chemicals Production: It serves as a building block for various specialty chemicals used across industries .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed to improve detection methods for various substances.

Key Analytical Uses:

  • Chemical Analysis: this compound is used in analytical techniques to enhance accuracy and reliability in quantifying different chemical compounds .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

  • Synthesis of Berberine Derivatives: Research demonstrated that this compound could be utilized to synthesize berberine derivatives with enhanced biological activity .
  • Photochemical Reactions: A novel method using N-bromosuccinimide for bromination without toxic solvents has been developed, showcasing an environmentally friendly approach to synthesizing this compound .

Wirkmechanismus

The mechanism of action of methyl 4-bromomethyl-3-cyanobenzoate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The cyano group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 4-bromomethyl-3-cyanobenzoate is unique due to the specific positioning of the bromomethyl and cyano groups, which confer distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications .

Biologische Aktivität

Methyl 4-bromomethyl-3-cyanobenzoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C10H8BrN O2
  • Molecular Weight : 246.08 g/mol
  • CAS Number : 219519-17-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromomethyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can modify the function of these biomolecules, leading to various biological effects. Additionally, the cyano group may participate in hydrogen bonding and other non-covalent interactions, further influencing the compound's activity.

Biological Activities

  • Antimicrobial Properties
    • Derivatives of this compound have shown potential antimicrobial activity against various pathogens. Research indicates that modifications to the compound can enhance its efficacy against bacteria and fungi.
  • Anticancer Activity
    • The compound has been studied for its anticancer properties. It is believed that its mechanism involves inducing apoptosis in cancer cells through the disruption of cellular signaling pathways .
  • Enzyme Inhibition
    • Studies have demonstrated that this compound can inhibit specific enzymes, which may contribute to its therapeutic effects in various diseases, including cancer and viral infections .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value determined at approximately 5 μM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 μg/mL, indicating strong antimicrobial properties.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-cyanobenzoateLacks bromomethyl groupModerate antimicrobial activity
Methyl 3-bromomethyl-4-cyanobenzoateDifferent position of bromomethyl groupEnhanced anticancer properties
Methyl 3-bromo-4-(cyanomethyl)benzoateContains cyanomethyl groupSignificant enzyme inhibition

Research Findings

Recent research highlights the versatility of this compound in synthetic applications:

  • It serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer cells.
  • Its derivatives are being explored for use in agrochemicals, showcasing potential in pest control applications .

Eigenschaften

IUPAC Name

methyl 4-(bromomethyl)-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJHLRUIPXMXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of zinc dust (792 mg, 12.12 mmol) and 1,2-dibromoethane (44 μL, 0.51 mmol) in THF (3 mL) was stirred at 70° C. for 10 minutes. The mixture was cooled to room temperature and chlorotrimethylsilane (45 μL, 0.36 mmol) was added. The mixture was cooled to 0° C. and a solution of methyl-4(bromomethyl)benzoate (2.314 g, 10.10 mmol) in THF (11 mL) was added at 0° C. over 2 hours and then stirred for an additional 2 hours at 0° C. The reaction mixture was cooled to −78° C. and a solution of tosyl cyanide (1.556 g, 8.59 mmol) in THF (11 mL) was added and the resultant mixture stirred at room temperature for 16 hours. The mixture was concentrated under reduced pressure, diluted with CH2Cl2 (100 mL) and saturated aqueous NaHCO3 (15 mL) and filtered. The phases were separated and the aqueous layer was extracted with CH2Cl2 (3×50 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated under reduced pressure. Purification by column chromatography on silica gel (Hexanes/EtOAc, 10:1) afforded the desired nitrile (973 mg) as a 16:1 mixture (desired product/side product).
Quantity
2.314 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
1.556 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 μL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
792 mg
Type
catalyst
Reaction Step Four
Quantity
45 μL
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-cyano-4-methylbenzoate (1.78 g, 9.79 mmol) and NBS (1.92 g, 10.8 mmol) in CCl4 (150 mL) was irradiated with a 150W tungsten lamp at 50 C. for 2 h. The reaction was cooled, filtered, and concentrated. The residue was chromatographed (250 g silica, 10% EtOAc/hexanes to 15% EtOAc/hexanes) to give the title compound (1.20 g, 48%); IR(CHCl3: 1291, 1302, 1439, 1728 cm−1; NMR(300 MHz, CDCl3): 4.01 (s, 3H); 4.67 (s, 3H); 7.66 (d, 1H, J=8.1 Hz); 8.24 (d, 1H, J=8.7 Hz); 8.34 (s, 1H); MS(FD): 253.0.
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromomethyl-3-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromomethyl-3-cyanobenzoate
Reactant of Route 3
Methyl 4-bromomethyl-3-cyanobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromomethyl-3-cyanobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromomethyl-3-cyanobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromomethyl-3-cyanobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.